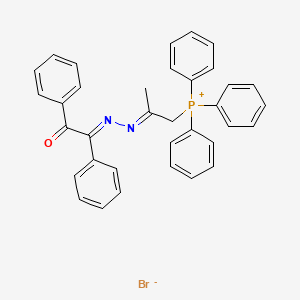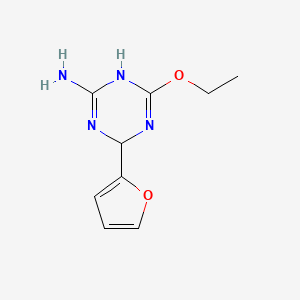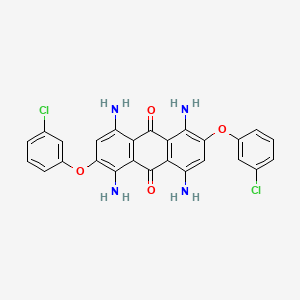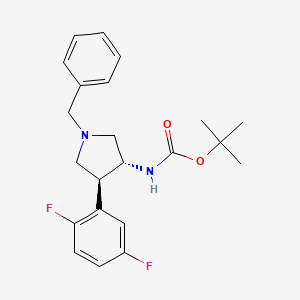
tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and difluorophenyl substituents, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine intermediate.
Incorporation of Difluorophenyl Groups: This can be done through a Friedel-Crafts acylation reaction using difluorobenzoyl chloride.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate can be compared with other similar compounds, such as:
tert-butyl (3R,4S)-1-benzyl-4-phenylpyrrolidin-3-ylcarbamate: Lacks the difluorophenyl groups, which may affect its chemical properties and biological activity.
tert-butyl (3R,4S)-1-benzyl-4-(2,5-dichlorophenyl)pyrrolidin-3-ylcarbamate:
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H26F2N2O2 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C22H26F2N2O2/c1-22(2,3)28-21(27)25-20-14-26(12-15-7-5-4-6-8-15)13-18(20)17-11-16(23)9-10-19(17)24/h4-11,18,20H,12-14H2,1-3H3,(H,25,27)/t18-,20+/m1/s1 |
Clave InChI |
ADZRDEQGELMWDD-QUCCMNQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN(CC1C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
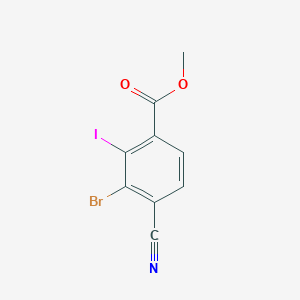
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)
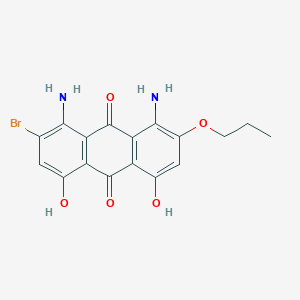

![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)

![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)
